molecular formula C20H20ClF2N3O4 B8022588 Sarafloxacin hydrochloride hydrate

Sarafloxacin hydrochloride hydrate

Cat. No.: B8022588
M. Wt: 439.8 g/mol
InChI Key: TYXNYJHWEOUUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarafloxacin hydrochloride hydrate is a fluoroquinolone antibiotic primarily used in veterinary medicine. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The compound is a derivative of quinolone and is characterized by its molecular formula C20H17F2N3O3 · HCl · xH2O and a molecular weight of 421.83 (anhydrous basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sarafloxacin hydrochloride hydrate involves several synthetic steps. One common method includes the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs solid dispersion technology. This method involves uniformly mixing sarafloxacin hydrochloride with anhydrous dextrose in a weight ratio of 1: (2-10) and performing ball milling in a planetary ball mill. Soluble adjuvants are then added to obtain the finished product, which contains 5% to 20% sarafloxacin hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Sarafloxacin hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .

Mechanism of Action

Comparison with Similar Compounds

Sarafloxacin hydrochloride hydrate is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:

Uniqueness

Compared to these similar compounds, this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial spectrum. For instance, it has a higher affinity for bacterial DNA gyrase compared to some other fluoroquinolones, making it particularly effective against certain resistant bacterial strains .

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNYJHWEOUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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